molecular formula C15H19N5O2 B3797319 1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone

1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone

Cat. No.: B3797319
M. Wt: 301.34 g/mol
InChI Key: AAXFVCAHRRDLPB-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, a heterocyclic compound with a five-membered ring that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can vary depending on the substituents in the oxadiazole ring. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions. For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .


Physical and Chemical Properties Analysis

Oxadiazole derivatives possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . They are soluble in water . The physical and chemical properties of specific oxadiazole derivatives would depend on their specific structures and substituents.

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary depending on their biological activity. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with oxadiazole derivatives can vary depending on their specific structures and uses. Some oxadiazole-based compounds exhibit high enthalpy of formations, good detonation performances, and extraordinary insensitivities .

Future Directions

Oxadiazole derivatives have potential for a wide range of applications, from medicinal chemistry to material science . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

1-[2-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-18-15(22-19-11)12-5-6-13(17-10-12)16-7-9-20-8-3-2-4-14(20)21/h5-6,10H,2-4,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXFVCAHRRDLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)NCCN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone
Reactant of Route 2
Reactant of Route 2
1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone
Reactant of Route 3
Reactant of Route 3
1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone
Reactant of Route 4
1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone
Reactant of Route 5
1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone
Reactant of Route 6
Reactant of Route 6
1-(2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone

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